molecular formula Na2O9Si3Zr B12081738 Sodium Zirconium Cyclosilicate CAS No. 17141-74-1

Sodium Zirconium Cyclosilicate

Cat. No.: B12081738
CAS No.: 17141-74-1
M. Wt: 365.45 g/mol
InChI Key: QMLIRKACNOVYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Silicic acid (H₆Si₃O₉), sodium zirconium(4+) salt (1:2:1)" (chemical formula: H₆Na₂O₉Si₃Zr⁺²; molecular weight: 371.50 g/mol) is a sodium-zirconium cyclosilicate with a unique three-dimensional (3D) framework structure . Its stoichiometric ratio (1:2:1) refers to the molar proportions of zirconium, sodium, and silicic acid, respectively. This compound is crystallographically characterized by a central pore (~3 Å diameter) lined with [ZrO₆]²⁻ anions and exchangeable cations (Na⁺ and H⁺) .

Properties

Key on ui mechanism of action

Hyperkalemia is a condition defined by elevated potassium levels in the blood, often caused by cardiovascular, renal, and metabolic diseases. Hyperkalemia occurs in 23 to 47% of patients with chronic kidney disease and/or chronic heart failure, and may lead to cardiac arrest and death. Sodium zirconium cyclosilicate is subsequently a non-absorbed, non-polymer inorganic powder with a uniform micropore structure that preferentially captures potassium in exchange for hydrogen and sodium cations. Sodium zirconium cyclosilicate is highly selective for potassium ions, even in the presence of other cations such as calcium and magnesium, _in vitro_. Sodium zirconium cyclosilicate captures potassium throughout the entire gastrointestinal (GI) tract and reduces the concentration of free potassium in the GI lumen, thereby lowering serum potassium levels and increasing fecal potassium excretion to resolve hyperkalemia.

CAS No.

17141-74-1

Molecular Formula

Na2O9Si3Zr

Molecular Weight

365.45 g/mol

IUPAC Name

disodium;2,2,4,4,6,6-hexaoxido-1,3,5,2,4,6-trioxatrisilinane;zirconium(4+)

InChI

InChI=1S/2Na.O9Si3.Zr/c;;1-10(2)7-11(3,4)9-12(5,6)8-10;/q2*+1;-6;+4

InChI Key

QMLIRKACNOVYNW-UHFFFAOYSA-N

Canonical SMILES

O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Zr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) typically involves the reaction of zirconium compounds with silicic acid under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired crystalline structure .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity raw materials. The process includes steps such as mixing, heating, and crystallization to obtain the final product. Quality control measures are essential to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Ion Exchange Reactions

In pharmacological applications, sodium zirconium cyclosilicate acts as a potassium-selective ion exchanger in the gastrointestinal tract :

Na2ZrSi3O9+2K+K2ZrSi3O9+2Na+\text{Na}_2\text{ZrSi}_3\text{O}_9+2\text{K}^+\rightarrow \text{K}_2\text{ZrSi}_3\text{O}_9+2\text{Na}^+

Mechanistic Insights :

  • The compound’s micropore structure selectively binds K⁺ over Ca²⁺ or Mg²⁺ due to steric and charge density factors .

  • Ion exchange occurs rapidly (<1 hour) and is reversible, maintaining electrolyte balance without systemic absorption .

Thermal Decomposition

Heating above 600°C in air results in:

Na2ZrSi3O9ZrO2+3SiO2+Na2O\text{Na}_2\text{ZrSi}_3\text{O}_9\rightarrow \text{ZrO}_2+3\text{SiO}_2+\text{Na}_2\text{O}

Residual sodium oxide (Na₂O) may react with atmospheric CO₂ to form carbonates .

Acid Hydrolysis

In hydrochloric acid (HCl):

Na2ZrSi3O9+6HClZrOCl2+3SiO2+2NaCl+3H2O\text{Na}_2\text{ZrSi}_3\text{O}_9+6\text{HCl}\rightarrow \text{ZrOCl}_2+3\text{SiO}_2+2\text{NaCl}+3\text{H}_2\text{O}

Zirconium oxychloride (ZrOCl₂) and silica gel precipitate, complicating recovery .

Structural Interactions in Mixed Gels

When co-precipitated with silicic acid, this compound forms hybrid gels with Si–O–Zr covalent bonds, as confirmed by IR spectroscopy (absorption bands at 970–990 cm⁻¹ and 650–670 cm⁻¹) . These bonds enhance thermal stability but reduce porosity compared to pure silica gels .

Pharmacological Reactivity

  • Ammonium Binding : In vitro studies show secondary binding of ammonium (NH₄⁺), increasing serum bicarbonate levels .

  • No Metabolic Activity : The compound is excreted unchanged in feces, with no cytochrome P450 interactions .

Scientific Research Applications

Treatment of Hyperkalemia

Sodium zirconium cyclosilicate is primarily recognized for its role in treating hyperkalemia, a condition characterized by elevated potassium levels in the blood. It acts as a selective potassium binder in the gastrointestinal tract, effectively trapping excess potassium ions and facilitating their excretion through feces.

  • Clinical Trials and Efficacy : In a phase 3 trial involving 751 participants, this compound demonstrated a high efficacy rate, with 99% of participants achieving normokalemia (normal potassium levels) during the correction phase. The maintenance phase showed sustained potassium control for up to 12 months, with minimal adverse effects reported .
  • Mechanism of Action : The compound's unique crystalline structure allows it to selectively bind monovalent cations such as potassium while minimizing interaction with divalent cations like calcium and magnesium. This selectivity is crucial for effective treatment outcomes in patients with chronic kidney disease (CKD) who often experience hyperkalemia .

Safety Profile

Long-term studies have indicated that this compound is generally well-tolerated, with a safety profile that supports its use in patients across various stages of CKD. Adverse events were primarily mild to moderate, and serious adverse events were rare, underscoring the compound's suitability for chronic management of hyperkalemia .

Cation Exchange Material

This compound functions as an effective cation exchange material, making it valuable in various industrial processes:

  • Water Treatment : Its ability to selectively remove potassium ions makes it useful in water treatment applications where potassium reduction is necessary.
  • Ceramics and Glass Manufacturing : The compound is utilized in the production of ceramics and glass due to its high thermal stability and resistance to chemical corrosion .

Refractory Materials

Zirconium silicates are known for their refractory properties, making them suitable for applications that require materials resistant to high temperatures and corrosive environments. This compound can be incorporated into refractory formulations to enhance performance under extreme conditions .

Clinical Case Study on Hyperkalemia Management

A retrospective study analyzed the effectiveness of this compound compared to calcium polystyrene sulfonate in patients with CKD experiencing acute hyperkalemia. Results indicated that patients treated with this compound experienced a more significant reduction in serum potassium levels within 48 hours post-treatment, highlighting its rapid action in clinical settings .

ParameterThis compoundCalcium Polystyrene Sulfonate
Initial Serum Potassium Level>6 mmol/L>6 mmol/L
Potassium Reduction at 2 HoursSignificantModerate
Control Rate at 24 HoursHigherLower
Adverse ReactionsNone severeMild

Industrial Application Case Study

In industrial settings, this compound has been employed as a component in the formulation of high-performance ceramics used in aerospace applications. Its incorporation has resulted in improved thermal stability and mechanical strength, demonstrating its potential for enhancing material properties under extreme conditions .

Mechanism of Action

The mechanism of action of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) involves its ability to selectively bind potassium ions. The compound’s crystalline structure mimics natural potassium channels, allowing it to capture potassium ions effectively. This binding occurs in the gastrointestinal tract, where the compound exchanges sodium ions for potassium ions, which are then excreted in the feces . This selective ion exchange mechanism is crucial for its therapeutic effects in treating hyperkalemia .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Efficacy in Hyperkalemia: Clinical trials demonstrate that the target compound maintains normokalemia for up to 12 months with minimal adverse effects, underscoring its superiority over resin-based K⁺ binders (e.g., sodium polystyrene sulfonate) .

Q & A

Q. Characterization :

TechniquePurposeExample Parameters
XRDConfirm crystallinity and phase purityCompare with JCPDS standards for Zr-Si-O frameworks
FTIRIdentify Si-O-Zr bondingPeaks at 950–1100 cm⁻¹ (Si-O) and 600–700 cm⁻¹ (Zr-O)
SEM-EDSElemental mappingVerify Na:Zr:Si stoichiometry (1:2:1)

Basic: What are the critical physicochemical properties influencing its application in materials science?

Answer:
Key properties include:

  • Solubility : Insoluble in water and organic solvents but soluble in concentrated H₂SO₄ or HF .
  • Thermal stability : Stable up to 800°C; decomposition above 1000°C yields ZrO₂ and SiO₂ .
  • Surface area : BET analysis shows 50–200 m²/g, depending on synthesis .

Advanced: How does the ion-exchange capacity compare to other zirconium silicates, and what mechanistic insights exist?

Answer:
The compound exhibits selective K⁺/Na⁺ exchange due to its 3D cyclosilicate framework with 3 Å pores . Comparative studies:

CompoundIon Capacity (meq/g)Selectivity (K⁺ vs. Na⁺)
Sodium zirconium cyclosilicate (SZC)2.8–3.210:1
Zirconium phosphate1.5–2.03:1
Mechanistically, ion exchange occurs via electrostatic interactions between [ZrO₆]²⁻ layers and cations, validated via XPS and ICP-OES .

Advanced: What challenges arise in achieving phase purity during synthesis?

Answer:
Common issues include:

  • Hydrate formation : Excess H₂O leads to Zr(OH)₄ impurities. Mitigation: Strict control of drying temperature (120°C under vacuum) .
  • Na/Zr ratio deviation : Use chelating agents (e.g., EDTA) to stabilize Zr⁴⁺ in solution .
  • Amorphous byproducts : Post-synthesis annealing at 500°C improves crystallinity .

Basic: Which analytical techniques resolve structural ambiguities in XRD patterns?

Answer:

  • Rietveld refinement : Quantifies phase fractions in mixed-phase samples .
  • PDF analysis (Pair Distribution Function) : Resolves short-range order in amorphous domains .
  • Solid-state NMR : ²⁹Si NMR distinguishes Q³ (SiO₃) and Q⁴ (SiO₄) units in the framework .

Advanced: How does stability in acidic environments affect catalytic applications?

Answer:
In 18% H₂SO₄, the compound retains 80% structural integrity after 24 h, making it suitable for acid-catalyzed reactions (e.g., esterification) . Leaching tests (ICP-MS) show <5% Zr loss under pH < 2 .

Advanced: What role does it play in functional composite materials?

Answer:

  • Ceramic matrices : Enhances opacity in glazes via ZrSiO₄ formation at 1200°C .
  • Nanocomposites : Incorporation into TiO₂ improves photocatalytic activity by 30% via charge separation .

Advanced: How to address contradictions in solubility data across studies?

Answer:
Discrepancies arise from:

  • Particle size : Nanoparticles (50 nm) show apparent solubility due to colloidal dispersion .
  • Acid type : Solubility in HCl (8.56% Cl⁻) vs. H₂SO₄ varies with anion coordination . Standardize testing protocols using IUPAC guidelines.

Basic: What adsorption studies are critical for environmental applications?

Answer:

  • Heavy metal uptake : Langmuir isotherms show Pb²⁺ capacity of 120 mg/g at pH 5 .
  • Kinetics : Pseudo-second-order models fit data, indicating chemisorption dominance .

Advanced: How to analyze thermal decomposition pathways?

Answer:
TGA-DSC under N₂ reveals:

  • 100–200°C : Loss of adsorbed H₂O (5–10% mass loss).
  • 800–1000°C : Decomposition to ZrO₂ and SiO₂ (endothermic peak at 920°C) .
    In-situ XRD tracks phase transitions during heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.